molecular formula C20H13FO2 B1200713 Benzo(a)pyrene-7,8-diol, 6-fluoro-7,8-dihydro- CAS No. 83768-92-7

Benzo(a)pyrene-7,8-diol, 6-fluoro-7,8-dihydro-

Cat. No.: B1200713
CAS No.: 83768-92-7
M. Wt: 304.3 g/mol
InChI Key: KBGUEKKHFJQKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo(a)pyrene-7,8-diol, 6-fluoro-7,8-dihydro-, also known as Benzo(a)pyrene-7,8-diol, 6-fluoro-7,8-dihydro-, is a useful research compound. Its molecular formula is C20H13FO2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo(a)pyrene-7,8-diol, 6-fluoro-7,8-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo(a)pyrene-7,8-diol, 6-fluoro-7,8-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83768-92-7

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

6-fluoro-7,8-dihydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H13FO2/c21-19-14-7-5-11-3-1-2-10-4-6-12(17(14)16(10)11)13-8-9-15(22)20(23)18(13)19/h1-9,15,20,22-23H

InChI Key

KBGUEKKHFJQKTP-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=C5C=CC(C(C5=C4F)O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=C5C=CC(C(C5=C4F)O)O)C=C2

Synonyms

6-FBP-7,8-DHD
6-fluorobenzo(a)pyrene-7,8-dihydrodiol
6-fluorobenzo(a)pyrene-7,8-dihydrodiol, (7R-trans)-isome

Origin of Product

United States

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